molecular formula C20H13Cl2FN2O5S B11308541 2-Acetyl-4-chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-4-chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11308541
M. Wt: 483.3 g/mol
InChI Key: LYVXZCFWPDPAFW-UHFFFAOYSA-N
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Description

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple functional groups, including acetyl, chloro, fluorophenyl, and methanesulfonyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Chloro and Fluorophenyl Groups: The chloro and fluorophenyl groups can be introduced via nucleophilic substitution reactions using suitable halogenated precursors.

    Acetylation and Methanesulfonylation: The acetyl and methanesulfonyl groups are introduced through acylation and sulfonylation reactions, respectively, using reagents such as acetic anhydride and methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(4-METHOXYPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
  • 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(4-BROMOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE

Uniqueness

The uniqueness of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C20H13Cl2FN2O5S

Molecular Weight

483.3 g/mol

IUPAC Name

(2-acetyl-4-chlorophenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H13Cl2FN2O5S/c1-11(26)15-8-13(21)4-7-17(15)30-19(27)18-16(22)9-24-20(25-18)31(28,29)10-12-2-5-14(23)6-3-12/h2-9H,10H2,1H3

InChI Key

LYVXZCFWPDPAFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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